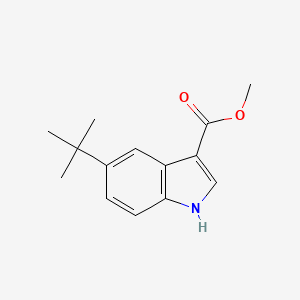

Methyl 5-(tert-butyl)-1H-indole-3-carboxylate

Description

Methyl 5-(tert-butyl)-1H-indole-3-carboxylate is a substituted indole derivative characterized by a tert-butyl group at the 5-position and a methyl ester at the 3-position of the indole scaffold. Indole derivatives are widely studied for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

methyl 5-tert-butyl-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-14(2,3)9-5-6-12-10(7-9)11(8-15-12)13(16)17-4/h5-8,15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXABSQHJCSHZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-butyl)-1H-indole-3-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where the indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Esterification: The carboxyl group at the 3-position can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the indole core, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methyl ester group, leading to the formation of N-oxides or carboxylic acids, respectively.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 2-position, due to the electron-donating effects of the tert-butyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the ester group.

Substitution: Friedel-Crafts alkylation or acylation reactions typically use aluminum chloride as a catalyst.

Major Products

Oxidation: N-oxides or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the potential of methyl 5-(tert-butyl)-1H-indole-3-carboxylate as an antiviral agent. It has been shown to inhibit the Zika virus protease (ZVpro), with IC50 values reported as low as 320 nM, indicating its potency against viral infections . The compound's structure-activity relationship (SAR) suggests that modifications to the indole core can significantly enhance its antiviral efficacy.

1.2 Enhancers of Arginine Methylation

This compound has also been investigated for its role in enhancing arginine methylation, a critical post-translational modification involved in gene expression regulation. In a study, derivatives of this compound were found to increase histone H3 methylation levels, suggesting potential applications in epigenetic modulation and cancer therapy . The introduction of specific substituents on the indole ring was shown to modulate the intensity of enzymatic activation, with certain derivatives yielding significant increases in enzymatic activity.

Synthetic Applications

2.1 Regioselective Functionalization

The compound serves as a versatile building block in organic synthesis. It has been utilized in regioselective C-H functionalization reactions, such as iodination and amination, which are crucial for developing more complex indole derivatives . The ability to selectively modify the indole structure allows for the creation of a wide range of functionalized compounds with diverse biological activities.

2.2 Peptide Coupling Reactions

this compound is also employed in peptide coupling reactions, facilitating the synthesis of various bioactive peptides. The compound's reactivity with amines under mild conditions makes it suitable for generating peptide bonds without extensive side reactions . This application is particularly relevant in drug development and the creation of novel therapeutics.

Material Science

3.1 Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer synthesis. Its ability to undergo radical polymerization opens avenues for developing new materials with tailored properties for applications in coatings, adhesives, and other industrial products .

Case Studies and Data Tables

To illustrate the applications and effectiveness of this compound, the following tables summarize key findings from recent studies:

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butyl)-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole core can interact with enzymes, receptors, and other proteins, modulating their activity. The tert-butyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The following table compares Methyl 5-(tert-butyl)-1H-indole-3-carboxylate with key analogs from the evidence:

Key Observations:

- Substituent Effects on Melting Points: Bulky or polar substituents (e.g., nitro groups in 4i ) increase melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces) .

- Spectral Signatures: The tert-butyl group consistently appears as a singlet at δ 1.4–1.6 ppm in ¹H NMR, while indole NH protons resonate at δ >11 ppm .

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Thermal Stability

| Compound | Substituent Type | Melting Point (°C) | Decomposition Observed? |

|---|---|---|---|

| 4c′ | Ureido (p-tolyl) | 243–245 | No |

| 4i | Ureido (4-nitrophenyl) | 288–290 | Yes |

| 5 | Hydroxy, Methyl | N/A | No |

Table 2: Spectral Data Comparison

| Compound | IR Peaks (cm⁻¹) | ¹H NMR Highlights (δ, ppm) |

|---|---|---|

| 4i | 3364 (N–H), 1670 (C=O) | 8.18–8.27 (aromatic H), 3.81 (OCH₃) |

| 5 | N/A | 7.25 (indole H), 2.52 (CH₃), 1.51 (Boc) |

Biological Activity

Methyl 5-(tert-butyl)-1H-indole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by its heterocyclic structure which contributes to various pharmacological activities. The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with readily available indole derivatives.

- Reagents : Common reagents include tert-butyl bromide and methanol under acidic conditions.

- Reactions : The reaction generally proceeds via nucleophilic substitution, followed by esterification.

The final product is purified through recrystallization or chromatography techniques.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, demonstrate significant antimicrobial properties. For example, studies have shown that indole derivatives can inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 0.98 µg/mL |

| Other Indole Derivatives | Various Bacteria | Ranges from 0.012 to 0.094 µg/mL |

Anticancer Activity

Indole compounds have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and PC3 (prostate cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Activity Evaluation

In a recent study, this compound was evaluated against several cancer cell lines:

- A549 Cells : Demonstrated a significant reduction in cell viability at concentrations above 10 µM.

- PC3 Cells : Showed a similar trend with IC50 values indicating effective growth inhibition.

The biological activity of this compound is believed to be mediated through various pathways:

- Apoptosis Induction : Promotes programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : Interferes with enzymes critical for bacterial survival and proliferation.

Research Findings

Recent advancements in the understanding of indole derivatives have led to the identification of their potential as therapeutic agents. For instance, studies have highlighted the role of this compound in:

Q & A

Q. Q1. What are the optimized synthetic routes for Methyl 5-(tert-butyl)-1H-indole-3-carboxylate, and how can reaction conditions influence yield?

Methodological Answer: Synthesis of tert-butyl-substituted indole derivatives often involves Grignard reagent-mediated alkylation. For example, tert-butyl groups can be introduced via reaction of a pre-functionalized bromo-precursor (e.g., 5-bromo-1-pentene) with Mg under anhydrous THF, followed by coupling with an aldehyde intermediate. Reaction temperature (<5°C for Grignard addition) and solvent purity (THF dried over molecular sieves) are critical to avoid side reactions like over-alkylation. Post-reaction purification via flash chromatography (5–10% EtOAc/hexane gradient) yields the product in quantitative yields .

Q. Q2. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Methodological Answer: Structural elucidation typically combines NMR (¹H/¹³C), IR, and X-ray crystallography. For NMR, the tert-butyl group appears as a singlet at δ ~1.4 ppm, while the indole NH proton (δ ~10–12 ppm) may exchange with D₂O. IR confirms ester carbonyl (~1700 cm⁻¹) and indole NH stretches (~3400 cm⁻¹). Crystallographic analysis using SHELX (e.g., SHELXL for refinement) may reveal challenges in resolving steric effects from the bulky tert-butyl group, leading to disordered regions in the crystal lattice. Discrepancies between calculated and observed spectra often arise from dynamic effects in solution (e.g., rotational barriers) versus static crystal structures .

Q. Q3. What purification strategies are recommended for isolating this compound from byproducts?

Methodological Answer: Flash chromatography with silica gel (60–120 mesh) and gradients of EtOAc/hexane (5–30%) effectively separates the target compound from unreacted starting materials or oligomers. For persistent impurities (e.g., regioisomers), recrystallization from DMF/acetic acid (3:1) can enhance purity. Monitoring via TLC (Rf ~0.55 in 70:30 hexane/EtOAc) ensures consistent separation .

Advanced Research Questions

Q. Q4. How do crystallographic software tools (e.g., SHELX, ORTEP) address challenges in modeling the tert-butyl group’s steric effects?

Methodological Answer: The tert-butyl group’s high symmetry and rotational freedom complicate crystallographic refinement. SHELXL employs restraints (e.g., SIMU/DELU) to model thermal motion and disorder. ORTEP-3 visualizes anisotropic displacement parameters, highlighting regions of dynamic disorder. For severe cases, split-site modeling or constraints (e.g., fixing bond lengths/angles) may be required. Validation tools like PLATON check for over-constrained parameters, ensuring structural accuracy .

Q. Q5. What mechanistic insights explain the regioselectivity of tert-butyl substitution at the indole 5-position?

Methodological Answer: Regioselectivity is governed by electronic and steric factors. Electron-donating substituents (e.g., methoxy at position 3) direct electrophilic substitution to the 5-position via resonance stabilization. Computational studies (DFT) show that the tert-butyl group’s steric bulk minimizes competing reactions at adjacent positions. Experimental validation involves synthesizing analogs (e.g., 5-nitro or 5-methoxy derivatives) and comparing reaction rates via HPLC .

Q. Q6. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

Methodological Answer: Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like N–H···O (carboxylate) or C–H···π (indole ring) interactions. For example, the indole NH forms a donor-acceptor pair with ester carbonyls in adjacent molecules, creating 1D chains. These patterns guide co-crystal engineering with complementary hydrogen-bond acceptors (e.g., pyridines) for tailored material properties .

Q. Q7. What contradictions exist in reported bioactivity data for indole-3-carboxylates, and how can they be resolved?

Methodological Answer: Contradictions arise from assay variability (e.g., cell lines, concentrations) or impurities. For instance, anti-HIV activity in ethyl 5-chloro-indole-2-carboxylate derivatives varies with substitution patterns. Rigorous analytical validation (HPLC purity >98%), dose-response curves (IC50 comparisons), and orthogonal assays (e.g., SPR for target binding) clarify structure-activity relationships .

Q. Q8. What safety protocols are critical when handling this compound in synthetic workflows?

Methodological Answer: Despite limited toxicity data, assume acute hazards due to structural analogs (e.g., indole derivatives with irritant properties). Use fume hoods, nitrile gloves, and eye protection. Quench reactions with NH4Cl to neutralize Grignard residues. Store under nitrogen at –20°C to prevent ester hydrolysis. Waste disposal must comply with EPA guidelines for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.